Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate

Catalog No.
S13973931
CAS No.
M.F
C18H16F3NO6
M. Wt
399.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)...

Product Name

Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate

IUPAC Name

propan-2-yl 4-methyl-2-nitro-5-[4-(trifluoromethoxy)phenoxy]benzoate

Molecular Formula

C18H16F3NO6

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C18H16F3NO6/c1-10(2)26-17(23)14-9-16(11(3)8-15(14)22(24)25)27-12-4-6-13(7-5-12)28-18(19,20)21/h4-10H,1-3H3

InChI Key

CGXFGWADHBCKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=CC=C(C=C2)OC(F)(F)F)C(=O)OC(C)C)[N+](=O)[O-]

Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate is a synthetic organic compound characterized by its complex structure and functional groups. It has a molecular formula of C₁₈H₁₈F₃N₃O₅ and a molecular weight of approximately 399.3 g/mol. The compound features a benzoate ester functional group, a nitro group, and a trifluoromethoxy group, which contribute to its unique chemical properties. This compound is notable for its potential applications in pharmaceuticals, agrochemicals, and materials science due to its biological activity and chemical reactivity.

The chemical reactivity of Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate can be understood through various types of reactions:

  • Esterification: The formation of the benzoate ester can occur through the reaction of benzoic acid with isopropanol in the presence of an acid catalyst.
  • Nitration: The introduction of the nitro group can be achieved via electrophilic aromatic substitution, where the compound reacts with a nitrating agent (e.g., nitric acid).
  • Reduction: The nitro group can be reduced to an amine under specific conditions using reducing agents such as iron filings or palladium on carbon.
  • Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.

Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate exhibits significant biological activity that may include:

  • Antimicrobial Properties: Compounds with nitro and trifluoromethoxy groups often show antimicrobial activity against various pathogens.
  • Insecticidal Activity: This compound may have potential use as an insecticide due to its structural features that affect insect physiology.
  • Pharmacological Effects: Preliminary studies suggest it may influence certain biological pathways, making it a candidate for further pharmacological research.

The synthesis of Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate can be achieved through several methods:

  • Multi-step Synthesis:
    • Start with the preparation of 4-methyl-2-nitrobenzoic acid.
    • React this intermediate with isopropanol to form the ester.
    • Introduce the trifluoromethoxy group through a nucleophilic substitution reaction using trifluoromethoxide.
  • One-pot Synthesis:
    • Combine all reactants (benzoic acid, isopropanol, nitro compounds, and trifluoromethoxy reagents) under controlled conditions to yield the desired product in a single reaction vessel.
  • Use of Catalysts:
    • Employing catalysts such as palladium or copper salts can enhance reaction rates and yields during synthesis.

Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate has various applications including:

  • Agricultural Chemicals: Potential use as an insecticide or herbicide due to its biological activity.
  • Pharmaceuticals: Investigated for use in drug development due to its pharmacological properties.
  • Material Science: May serve as an additive in polymers or coatings for enhanced performance characteristics.

Studies on the interactions of Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate with biological systems are crucial for understanding its safety and efficacy. Key areas include:

  • Enzyme Inhibition Studies: Evaluating how this compound affects enzyme activity related to metabolic pathways.
  • Cell Line Studies: Investigating cytotoxicity and cellular responses in various human cell lines.
  • Molecular Docking Studies: Computational studies to predict binding affinities with target proteins.

Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameCAS NumberSimilarityUnique Features
2-Nitro-4-(trifluoromethyl)phenol400-99-70.97Simple structure with a single nitro group
N-Isopropyl-2-nitro-4-(trifluoromethyl)aniline20200-22-00.91Contains an amine group instead of an ester
3-Nitro-4-(trifluoromethyl)phenol25889-36-50.89Different positioning of nitro and trifluoromethyl groups
2-Nitro-6-(trifluoromethyl)phenol1548-62-50.96Variation in the position of substituents on the phenol ring

These comparisons highlight the unique combination of functional groups present in Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate, distinguishing it from other similar compounds while underscoring its potential utility in various fields.

XLogP3

5.5

Hydrogen Bond Acceptor Count

9

Exact Mass

399.09297172 g/mol

Monoisotopic Mass

399.09297172 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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